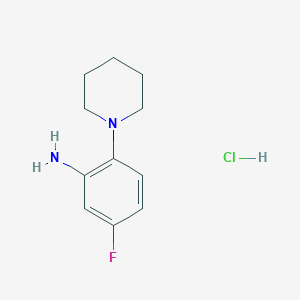

5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUMOTCNMGDKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-55-9 | |

| Record name | Benzenamine, 5-fluoro-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride: Synthesis, Characterization, and Applications

Disclaimer: The subject of this guide, 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, is a specialized chemical entity for which detailed public data is limited. The information presented herein is a synthesis of established chemical principles and data from structurally analogous compounds to provide a comprehensive and practical guide for research professionals. All proposed methodologies should be considered theoretical and require experimental validation.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmacologically active molecules. The strategic introduction of fluorine atoms and cyclic amine moieties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on this compound, a compound embodying this design philosophy. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is comprised of a fluoroaniline core substituted with a piperidine ring at the 2-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated)

Due to the absence of specific experimental data for the target compound, the following properties are estimated based on structurally similar molecules such as 2-Fluoro-6-(piperidin-1-yl)aniline and 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.

| Property | Estimated Value | Rationale/Source Analogy |

| CAS Number | Not Assigned | No public registration found. |

| Molecular Formula | C₁₁H₁₆ClFN₂ | Based on the structure of the hydrochloride salt. |

| Molecular Weight | 230.71 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Typical for aniline hydrochloride salts. |

| Melting Point | 180-200 °C | Aniline hydrochlorides are generally high-melting solids. |

| Solubility | Soluble in water, methanol, DMSO | The hydrochloride salt form increases polarity and aqueous solubility. |

| pKa | 4-5 (Anilinium ion) | Typical range for anilinium ions. |

Proposed Synthesis Pathway

The synthesis of 5-Fluoro-2-piperidin-1-ylaniline can be approached through several established methods for C-N bond formation. A particularly robust and versatile method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is well-suited for the formation of bonds between aryl halides and amines, offering high yields and broad functional group tolerance.[1][2]

An alternative, classical approach is Nucleophilic Aromatic Substitution (SNAr) . This method relies on the activation of the aromatic ring towards nucleophilic attack by electron-withdrawing groups.[3][4]

Below, we detail a proposed protocol based on the Buchwald-Hartwig amination, which is often favored in modern synthetic chemistry for its reliability.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-piperidin-1-ylaniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated benzene ring coupled with a piperidine moiety, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, a plausible synthesis route, and safety considerations, drawing upon data from closely related analogs to offer a complete scientific profile. While this compound itself is not extensively documented in publicly available databases, its structural analogs are well-characterized, providing a strong foundation for understanding its chemical behavior and potential applications.

Nomenclature and Synonyms

The systematic identification of this compound is crucial for accurate scientific communication. A variety of synonyms and systematic names can be used to describe this compound and its free base form.

Systematic Names:

-

5-Fluoro-2-(piperidin-1-yl)benzenamine hydrochloride

-

5-Fluoro-2-(1-piperidinyl)aniline hydrochloride

Common Synonyms:

-

5-Fluoro-2-piperidinoaniline HCl

It is important to distinguish this compound from its isomers and analogs, such as:

-

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride: A closely related analog where the six-membered piperidine ring is replaced by a five-membered pyrrolidine ring.[1]

-

2-Fluoro-6-(piperidin-1-yl)aniline: A positional isomer with a different substitution pattern on the aniline ring.

-

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride: A derivative with a methyl group on the piperidine ring.[2]

Chemical and Physical Properties

| Property | Predicted/Analog Data | Source/Basis for Prediction |

| CAS Number | Not assigned | Based on a comprehensive search of chemical databases. The pyrrolidinyl analog has the CAS number 1185302-56-0.[1] |

| Molecular Formula | C₁₁H₁₆ClFN₂ | Based on the chemical structure. |

| Molecular Weight | 230.71 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid | Substituted anilines and their hydrochloride salts are typically crystalline solids. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally increases aqueous solubility. |

Synthesis and Chemical Logic

The synthesis of this compound can be logically approached through established organic chemistry reactions. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group and subsequent salt formation.

Proposed Synthetic Pathway

A likely synthetic route starts from 2,4-difluoronitrobenzene. The fluorine atom at the 2-position is more activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the nitro group in the para position.

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Nucleophilic Aromatic Substitution:

-

To a solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., DMSO or DMF), add piperidine and a base such as potassium carbonate.

-

Heat the reaction mixture to facilitate the substitution of the fluorine atom at the 2-position with the piperidine moiety. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 5-fluoro-2-nitro-1-(piperidin-1-yl)benzene.

-

-

Reduction of the Nitro Group:

-

The nitro-substituted intermediate is then reduced to the corresponding aniline. A common method for this transformation is the use of iron powder in the presence of hydrochloric acid or acetic acid.[3] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed.

-

After the reduction is complete, the reaction mixture is neutralized, and the product, 5-fluoro-2-(piperidin-1-yl)aniline, is extracted and purified.

-

-

Formation of the Hydrochloride Salt:

-

The purified free base, 5-fluoro-2-(piperidin-1-yl)aniline, is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in a compatible solvent is added dropwise to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a non-polar solvent, and dried to afford this compound.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is unavailable, the hazards can be inferred from the parent compounds, aniline and piperidine, and other substituted anilines.

General Hazards of Substituted Anilines:

-

Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[4] They can cause methemoglobinemia, leading to cyanosis.[5]

-

Irritation: They can be irritating to the skin, eyes, and respiratory tract.[6][7]

-

Carcinogenicity: Some aniline derivatives are suspected carcinogens.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Figure 2: Key safety precautions for handling substituted anilines.

Potential Applications in Research and Development

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of a fluorine atom in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The piperidine moiety is also a prevalent feature in many biologically active compounds, contributing to their solubility and ability to interact with biological targets. Therefore, this compound serves as a promising starting material for the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases. For instance, a derivative, 2-(5-Fluoro-2-piperidin-1-ylanilino)acetonitrile, is commercially available as a pharmaceutical intermediate.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its properties and reactivity can be derived from the well-documented chemistry of its structural analogs. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this and similar scaffolds for the creation of new chemical entities. As with all research chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

References

- Blanksma, J.J., et al. (1946). Receuil des Travaux Chimiques des Pays-Bas, 65, 329.

-

PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

- EPA. (n.d.). Testing Consent Orders on Aniline and Seven Substituted Anilines.

-

PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.

- EPA. (n.d.). Aniline.

Sources

- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-(3-methylpiperidin-1-yl)anilinehydrochloride | 1052529-99-3 [sigmaaldrich.cn]

- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. epa.gov [epa.gov]

- 6. carlroth.com [carlroth.com]

- 7. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | C17H17F3N2 | CID 66629984 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride in Organic Solvents

Foreword: Navigating the Pre-formulation Landscape

For researchers, scientists, and drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It is a critical parameter that influences everything from reaction chemistry and purification to the ultimate bioavailability of a drug product. This guide is dedicated to providing a comprehensive technical overview of the solubility of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a compound of interest in modern medicinal chemistry.

A thorough search of existing scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound.[1] This is not uncommon for novel compounds. Therefore, this guide will serve a dual purpose: first, to present a robust framework of established methodologies for determining solubility, and second, to provide a predictive analysis of the compound's likely solubility in a range of common organic solvents, based on fundamental physicochemical principles. This document is designed to be a practical and instructive resource for any laboratory tasked with characterizing this, or similar, molecules.

Physicochemical Properties: A Predictive Foundation

Before embarking on experimental solubility determination, a scientist must first consider the inherent properties of the molecule. These characteristics provide the theoretical underpinning for its behavior in various solvent environments.

This compound is the hydrochloride salt of a substituted aniline. The presence of the hydrochloride moiety is a deliberate chemical modification intended to improve the aqueous solubility and crystalline nature of the parent molecule.[2] The key structural features that will govern its solubility are:

-

The Hydrochloride Salt: This ionic character significantly increases the compound's polarity, suggesting a higher affinity for polar solvents.

-

The Piperidine and Aniline Moieties: These nitrogen-containing heterocyclic and aromatic systems can participate in hydrogen bonding, both as donors (the aniline N-H) and acceptors (the nitrogens and the fluorine).

-

The Fluorine Substituent: This electronegative atom can modulate the electronic properties of the aromatic ring and participate in dipole-dipole interactions.

-

The Overall Molecular Structure: The combination of a relatively non-polar piperidine ring and a more polar substituted aniline gives the molecule a degree of amphiphilicity.

Based on these features, we can predict a solubility profile that favors polar protic and aprotic solvents, with diminishing solubility as the solvent polarity decreases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆ClFN₂ | Derived from chemical structure. |

| Molecular Weight | 230.71 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |

| pKa | ~3-5 | The aniline amine is weakly basic; protonation to form the hydrochloride salt results in an acidic conjugate acid. |

| LogP (for the free base) | ~2.5-3.5 | The piperidine and substituted benzene ring contribute to lipophilicity. |

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the system. For a solute to dissolve in a solvent, the overall ΔG must be negative. This process can be conceptually broken down into three steps:

-

Solute-Solute Interaction Energy: The energy required to overcome the lattice energy of the crystalline solid. For an ionic salt like a hydrochloride, this is a significant energy barrier.

-

Solvent-Solvent Interaction Energy: The energy needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction Energy: The energy released when the solute molecule is solvated by the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Predicted Solubility Profile

While empirical determination is the gold standard, a predictive solubility table is an invaluable tool for initial experimental design. The following table outlines the expected solubility of this compound in a range of common organic solvents at ambient temperature (~25°C). The qualitative descriptors are based on USP definitions.

Table 2: Predicted Solubility of this compound in Organic Solvents

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Qualitative Description | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble | High polarity and hydrogen bond accepting capability can effectively solvate the hydrochloride salt. |

| Methanol | Polar Protic | 50 - 100 | Freely Soluble | Polar, capable of hydrogen bonding, and can solvate both the cation and the chloride anion. |

| Ethanol | Polar Protic | 10 - 30 | Soluble | Similar to methanol but slightly less polar, leading to a modest decrease in solubility. |

| Isopropanol | Polar Protic | 1 - 10 | Sparingly Soluble | Reduced polarity compared to ethanol results in lower solubility. |

| Acetonitrile | Polar Aprotic | 1 - 10 | Sparingly Soluble | Polar, but a weaker hydrogen bond acceptor than DMSO, leading to reduced ability to solvate the salt. |

| Dichloromethane (DCM) | Halogenated | < 1 | Slightly Soluble | Lower polarity and inability to participate in hydrogen bonding significantly limit its solvating power for an ionic salt. |

| Ethyl Acetate | Ester | < 0.1 | Very Slightly Soluble | Moderate polarity but lacks the ability to effectively solvate the ionic components of the salt. |

| Toluene | Aromatic Hydrocarbon | < 0.1 | Practically Insoluble | Non-polar solvent with very weak interactions with the ionic salt. |

| Hexanes | Aliphatic Hydrocarbon | < 0.1 | Practically Insoluble | Non-polar solvent, energetically unfavorable to dissolve a polar, ionic compound. |

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[1] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility in a given solvent.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

This compound (verified purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or stoppered flasks

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium. A common duration is 24 to 48 hours.[1]

-

Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4][5]

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Analytical Method Validation: Ensuring Trustworthy Data

The accuracy of the solubility data is entirely dependent on the reliability of the analytical method used for quantification. A basic validation should include:

-

Specificity: The method should be able to distinguish the analyte from any impurities or degradation products.

-

Linearity: A calibration curve should be generated using a series of known concentrations of the compound. The curve should exhibit a linear relationship between concentration and instrument response (e.g., peak area in HPLC) with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility of measurements) should be established.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Factors Influencing Solubility: Beyond the Solvent

Several factors can influence the measured solubility of a hydrochloride salt, and a careful scientist must control for these variables.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain and report the temperature at which the solubility was determined.[3]

-

pH: For the hydrochloride salt of a weak base, pH can have a dramatic effect on solubility. In unbuffered organic solvents, the inherent acidity of the hydrochloride salt will dictate the local pH. However, in any system containing water, the pH will be a critical factor. Disproportionation of the salt back to the less soluble free base can occur if the pH rises above a certain point (pHmax).[6]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to ensure no phase change has occurred.

Diagram 2: Interplay of Factors Affecting Solubility

Caption: Key intrinsic and extrinsic factors that govern the solubility of an API.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While no specific experimental data for this compound is publicly available, we have established a scientifically grounded predictive profile and detailed the authoritative "shake-flask" methodology required for its empirical determination. For any drug development program, generating this data is a non-negotiable first step. The insights gained will guide solvent selection for synthesis, purification, and the development of stable, bioavailable formulations, ultimately accelerating the journey from the laboratory to the clinic.

References

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Request PDF. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. Retrieved from [Link]

-

Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]

-

PubMed. (2020). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. ovid.com [ovid.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride

Foreword: Navigating the Spectroscopic Landscape of a Substituted Aniline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization, providing unparalleled insight into the connectivity and environment of atoms. This guide delves into the ¹H and ¹³C NMR spectroscopy of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific salt, this guide will provide a detailed analysis based on established principles of NMR spectroscopy and data from analogous structures. The predicted spectral data herein serves as a robust framework for interpreting experimentally acquired spectra.

Molecular Structure and Its Influence on NMR Spectra

This compound possesses a unique combination of structural features that profoundly influence its NMR spectra: a fluoro-substituted aniline ring, a piperidine moiety, and a hydrochloride salt at the aniline nitrogen. Each of these components will leave a distinct spectroscopic signature.

Caption: Structure of this compound.

The presence of the electron-withdrawing fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling. The piperidine ring introduces aliphatic protons and carbons, which will appear in the upfield region of the spectra. The protonation of the aniline nitrogen to form the hydrochloride salt will significantly impact the chemical shifts of the aromatic protons and the overall electron distribution in the aniline ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve hydrochloride salts and its relatively high boiling point make it ideal for obtaining clear spectra.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra.

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing may be necessary.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | 4.09 s | 1.36 s |

| Spectral Width | 8012.8 Hz | 24038.5 Hz |

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 (broad) | s | 3H | N⁺H₃ |

| ~7.20 | dd | 1H | H-3 |

| ~7.10 | dd | 1H | H-4 |

| ~6.90 | td | 1H | H-6 |

| ~3.00 | t | 4H | H-2', H-6' |

| ~1.70 | m | 4H | H-3', H-5' |

| ~1.55 | m | 2H | H-4' |

Rationale for ¹H NMR Assignments

-

Aromatic Protons (H-3, H-4, H-6): The protonation of the aniline nitrogen leads to a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -N⁺H₃ group. The fluorine at C-5 will cause doublet of doublets or triplet of doublets splitting for the adjacent protons H-4 and H-6 due to ortho and meta H-F coupling. H-3 will also be a doublet of doublets due to coupling with H-4 and H-6.

-

Piperidine Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be the most downfield of the piperidine signals due to the inductive effect of the nitrogen. The remaining methylene protons will appear as overlapping multiplets in the upfield region.

-

N⁺H₃ Protons: The protons on the protonated aniline nitrogen will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupolar relaxation and exchange with any residual water in the solvent.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed below. Chemical shifts are referenced to the solvent peak at 39.52 ppm.

| Chemical Shift (δ, ppm) | Splitting (JC-F) | Assignment |

| ~158 (d) | ¹JCF ≈ 240 Hz | C-5 |

| ~140 (d) | ²JCF ≈ 25 Hz | C-4 |

| ~135 (s) | C-1 | |

| ~125 (s) | C-2 | |

| ~118 (d) | ²JCF ≈ 20 Hz | C-6 |

| ~115 (d) | ³JCF ≈ 8 Hz | C-3 |

| ~52 | C-2', C-6' | |

| ~25 | C-3', C-5' | |

| ~24 | C-4' |

Causality in ¹³C NMR Assignments

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield. The carbons ortho and meta to the fluorine (C-4, C-6 and C-3) will show smaller two- and three-bond C-F couplings, respectively.[1] The protonated nitrogen will have a deshielding effect on the attached carbon (C-2) and the other aromatic carbons.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2' and C-6') will be the most downfield.

Key Spectroscopic Relationships and Workflows

The structural elucidation of this compound relies on understanding the interplay of its different components. The following diagram illustrates the logical workflow for spectral interpretation.

Caption: Workflow for NMR-based structure elucidation.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed protocols and interpreted spectral data offer a solid foundation for researchers working with this compound. The key takeaways are the significant influence of the protonated aniline nitrogen on the aromatic signals and the characteristic splitting patterns introduced by the fluorine atom. By following the outlined experimental procedures and using the provided spectral predictions as a reference, scientists can confidently characterize this molecule and its analogs, accelerating the pace of drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

Sources

The Piperidine Moiety: A Cornerstone of Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its unique combination of physicochemical properties, including a pKa that allows for crucial protonation at physiological pH, conformational flexibility, and the ability to serve as a scaffold for three-dimensional diversification, has cemented its status as a "privileged structure."[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug design. We will dissect its fundamental properties, analyze its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates, and examine its application through case studies of blockbuster drugs. Furthermore, this guide will detail key synthetic methodologies and explore future perspectives, offering researchers and drug development professionals a thorough understanding of how to effectively leverage this remarkable structural unit.

Section 1: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Piperidine is an organic compound with the molecular formula (CH₂)₅NH.[3] This simple heterocyclic amine is a foundational building block in a vast number of pharmaceuticals, from central nervous system (CNS) agents to anticancer therapies.[4][5] Its prevalence is not coincidental but is rooted in a unique confluence of structural and chemical attributes that make it exceptionally "drug-like."

Physicochemical Properties

The utility of the piperidine ring is largely dictated by its inherent physicochemical characteristics. The nitrogen atom imparts basicity and polarity, while the saturated carbocyclic framework provides a degree of lipophilicity and a defined three-dimensional structure.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₅H₁₁N | Low molecular weight, a favorable starting point for fragment-based design. |

| Molar Mass | 85.150 g·mol⁻¹ | Contributes minimally to molecular weight, aiding in adherence to Lipinski's Rule of Five. |

| Appearance | Colorless liquid | A readily available and easy-to-handle starting material. |

| pKa (of conjugate acid) | ~11.22 | Crucial for solubility and receptor interaction. At physiological pH (~7.4), the ring is predominantly protonated, enabling ionic interactions and improving aqueous solubility.[3] |

| Solubility in Water | Miscible | The basic nitrogen can form salts, significantly enhancing aqueous solubility for formulation.[3] |

| Conformation | Chair | The stable chair conformation provides a rigid scaffold to orient substituents in precise axial and equatorial positions for optimal receptor binding.[3] |

Conformational Analysis: The Power of the Chair

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[3] This conformational preference is critical in drug design because it locks appended functional groups into well-defined spatial orientations (axial or equatorial). This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The two chair conformers can interconvert rapidly, but the energy barrier for this ring inversion is significant enough that the energetic preference for placing bulky substituents in the equatorial position can be exploited by medicinal chemists to control the molecule's three-dimensional shape.[3]

Caption: Conformational isomers of the piperidine ring.

Section 2: The Multifaceted Roles of Piperidine in Drug Design

The piperidine moiety is not merely a passive linker; it actively contributes to a molecule's overall biological profile. Its influence can be broadly categorized into improving pharmacokinetic properties (what the body does to the drug) and enabling crucial pharmacodynamic interactions (what the drug does to the body).

Pharmacokinetic (ADME) Enhancement

Incorporating a piperidine ring can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

-

Modulating Solubility and Lipophilicity: The piperidine nitrogen provides a "hydrophilic handle." It is basic enough to be protonated at physiological pH, allowing for the formation of highly water-soluble salts. Simultaneously, the five-carbon backbone provides lipophilicity, which is essential for crossing biological membranes. Medicinal chemists can fine-tune the lipophilicity (logP/logD) by adding or modifying substituents on the ring, achieving the delicate balance required for both solubility and permeability.[6]

-

Improving Metabolic Stability: The saturated nature of the piperidine ring makes it relatively resistant to oxidative metabolism compared to more electron-rich aromatic systems.[1] However, metabolism can still occur. To enhance stability, strategies include introducing substituents adjacent to the nitrogen to sterically hinder metabolic enzymes or creating spirocyclic systems.[1]

-

Facilitating CNS Penetration: The pKa of piperidine is in a "sweet spot" for CNS-acting drugs. For a drug to cross the blood-brain barrier (BBB), it must be sufficiently lipophilic and uncharged. A piperidine-containing drug exists in equilibrium between its charged (protonated) and uncharged (free base) forms. The small fraction of the neutral, lipid-soluble form is capable of passive diffusion across the BBB. Once in the slightly more acidic environment of the brain, the equilibrium shifts back toward the protonated, active form, effectively "trapping" the drug in the CNS where it can engage its target.[7]

Caption: Mechanism of piperidine-mediated CNS penetration.

Pharmacodynamic Contributions

The piperidine ring often serves as a key pharmacophore, directly participating in binding to the biological target.

-

Versatile Scaffold: The rigid chair conformation provides an ideal three-dimensional scaffold to position other pharmacophoric elements (like aromatic rings, hydrogen bond donors/acceptors) in the correct orientation to fit into a receptor's binding pocket.[2]

-

Key Binding Interactions: The protonated nitrogen is a potent hydrogen bond donor and can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.[8] This is a common binding motif in G-protein coupled receptors (GPCRs) and ion channels.

-

Bioisosteric Replacement: The piperidine ring can be used as a bioisostere for other cyclic systems, like a phenyl or cyclohexyl ring, to improve properties. For example, replacing a phenyl ring with a piperidine can introduce a basic center, improve solubility, and alter the vectoral projection of substituents.

Section 3: Piperidine in Action: Case Studies from Modern Therapeutics

The theoretical advantages of the piperidine scaffold are validated by its presence in numerous successful drugs across various therapeutic areas.[4][7][9]

| Drug | Therapeutic Class | Role of Piperidine Moiety |

| Donepezil | Acetylcholinesterase Inhibitor | The piperidine nitrogen is believed to interact with the peripheral anionic site of the acetylcholinesterase enzyme, contributing to its high affinity and selectivity.[7] |

| Methylphenidate | CNS Stimulant | Forms the core of the pharmacophore required for blocking dopamine and norepinephrine reuptake transporters.[3] |

| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine core is the essential scaffold for potent µ-opioid receptor agonism.[7] |

| Haloperidol | Antipsychotic | The piperidine ring is crucial for binding to dopamine D2 receptors. The hydroxyl group on the ring provides a key hydrogen bonding interaction.[8] |

| Paroxetine | Antidepressant (SSRI) | The chiral piperidine ring is essential for its high-affinity and selective inhibition of the serotonin transporter (SERT). |

| Niraparib | Anticancer (PARP Inhibitor) | A component of the core structure that binds to the active site of the PARP enzyme.[6] |

Section 4: Synthetic Strategies and Methodologies

The widespread use of piperidine is supported by robust and scalable synthetic methods. The most common industrial-scale production method is the catalytic hydrogenation of pyridine.[3][10]

Experimental Protocol: Synthesis of Piperidine via Catalytic Hydrogenation of Pyridine

This protocol describes a standard laboratory procedure for the reduction of pyridine to piperidine using a heterogeneous catalyst.

Objective: To synthesize piperidine by the complete reduction of the pyridine aromatic ring.

Reagents & Equipment:

-

Pyridine

-

Ethanol (solvent)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and has been leak-tested according to the manufacturer's instructions.

-

Charging the Vessel: In the vessel, combine pyridine (1.0 eq) and ethanol. Add the catalyst (typically 1-5 mol% relative to the substrate). Causality Note: Ethanol is used as a solvent to homogenize the reaction. The heterogeneous catalyst provides a surface for the adsorption of both hydrogen and pyridine, facilitating the reduction.

-

Sealing and Purging: Seal the vessel securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can be a safety hazard and can poison the catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation (stirring or shaking) and heat the reaction if necessary (temperatures can range from ambient to 100°C, depending on the catalyst). The reaction progress can be monitored by the uptake of hydrogen from the reservoir. Causality Note: High pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction to completion. Rhodium and Platinum are highly effective at activating H-H bonds.

-

Reaction Completion & Cooldown: Once hydrogen uptake ceases, stop the heating and agitation. Allow the vessel to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Removal: Purge the vessel with an inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Self-Validation: The complete removal of the fine catalyst powder is critical for product purity.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: The crude piperidine can be purified by fractional distillation to yield the final product as a colorless liquid.

Caption: General workflow for piperidine synthesis.

Section 5: Future Perspectives and Conclusion

The role of the piperidine moiety in drug design is far from static. Future innovations will likely focus on several key areas:

-

Chiral Piperidines: The synthesis and application of enantiomerically pure piperidine derivatives are becoming increasingly important. Introducing chirality can significantly enhance biological activity and selectivity while reducing off-target effects and potential toxicity.[6]

-

Fragment-Based Drug Discovery (FBDD): The piperidine ring and its simple derivatives are ideal candidates for FBDD campaigns. Exploring the vast chemical space of substituted piperidines will undoubtedly uncover novel starting points for drug discovery programs.[2]

-

Novel Scaffolds: The development of spirocyclic and fused piperidine systems continues to be an area of intense research. These more complex, three-dimensional structures can access different regions of chemical space and provide improved metabolic stability and novel intellectual property.[1]

Section 6: References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

-

Piperidine. (n.d.). Wikipedia.

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

-

Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). Royal Society of Chemistry.

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

-

Piperidine Market Size, Share & Industry Growth 2032. (n.d.). Straits Research.

-

Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. (n.d.). Lucintel.

-

Piperidine Market Size, Share & Forecast Growth Report, 2032. (n.d.). Polaris Market Research.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Difluoroaniline with Piperidine

Introduction: The Strategic Importance of N-Aryl Piperidines in Medicinal Chemistry

The N-aryl piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of biologically active molecules targeting diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The precise introduction of this scaffold onto an aromatic ring is a critical transformation for medicinal chemists. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][3]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2,5-difluoroaniline with piperidine, yielding N-(2,5-difluorophenyl)piperidine. This specific transformation presents unique challenges due to the electron-deficient nature of the difluorinated aniline, which can affect its nucleophilicity and the stability of reaction intermediates. We will delve into the mechanistic rationale behind the chosen protocol, offer a detailed step-by-step procedure, and provide guidance on troubleshooting and product purification.

Mechanistic Considerations: Navigating the Catalytic Cycle with Electron-Deficient Substrates

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Figure 2: Experimental Workflow for the Synthesis of N-(2,5-difluorophenyl)piperidine.

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2,5-difluoroaniline (1.29 g, 10.0 mmol), potassium phosphate (2.97 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

-

Reagent Addition:

-

Through the septum, add anhydrous toluene (50 mL) via a syringe.

-

Add piperidine (1.18 mL, 12.0 mmol) to the reaction mixture via a syringe.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) is typically effective for separating the product from any remaining starting materials and byproducts.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(2,5-difluorophenyl)piperidine as a solid or oil.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the use of high-purity, oxygen-free palladium precursor and ligand. Use of a pre-catalyst can sometimes improve reliability. [5] |

| Insufficiently anhydrous conditions | Ensure all solvents and reagents are thoroughly dried. Moisture can deactivate the catalyst. | |

| Inefficient base | The physical form of the inorganic base can matter. Grinding the K₃PO₄ to a fine powder before use can increase its surface area and reactivity. [5] | |

| Formation of side products (e.g., hydrodefluorination) | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction for a longer period. |

| Inappropriate ligand | While Xantphos is a good starting point, other ligands like BrettPhos could be screened to minimize side reactions. [1][6] | |

| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to improve peak shape. |

| Product is volatile | Use caution during solvent removal under reduced pressure. A rotary evaporator with a cold trap is recommended. |

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of N-(2,5-difluorophenyl)piperidine. The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions to overcome the challenges posed by the electron-deficient aniline substrate. The protocol detailed herein, utilizing a Pd₂(dba)₃/Xantphos catalyst system with K₃PO₄ as the base in toluene, offers a robust starting point for researchers in drug discovery and development. By understanding the mechanistic principles and potential pitfalls, scientists can effectively employ this powerful C-N bond-forming reaction in their synthetic endeavors.

References

-

Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Royal Society of Chemistry. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

A. - Pd(Xantphos) Cl 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]

-

An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Massachusetts Institute of Technology. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

-

Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific for the quantification of the active pharmaceutical ingredient (API) and its potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a substituted aniline derivative whose purity is critical for the safety and efficacy of downstream pharmaceutical products. A reliable analytical method is essential to quantify the main component and separate it from any potential impurities arising from synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.

The subject molecule possesses a fluorinated aromatic ring and two basic nitrogen atoms (one primary aniline, one tertiary piperidine), making it moderately polar. This application note describes a reversed-phase HPLC method, which is optimal for separating compounds based on hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected for its versatility and broad applicability in retaining moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the phenyl-piperidine core of the analyte.

-

Mobile Phase: A gradient elution using an acidic aqueous buffer and acetonitrile was chosen.

-

Acidic pH: An acidic mobile phase (pH ~3.0) serves a crucial purpose: it ensures the protonation of both the primary aniline and tertiary piperidine nitrogen atoms. This suppresses silanol interactions with the column and maintains the analyte in a single, consistent ionic state, leading to sharp, symmetrical peaks and reproducible retention times.

-

Gradient Elution: A gradient is employed to ensure that potential impurities with a wide range of polarities are eluted and resolved. This is critical for a purity method, which must separate early-eluting polar compounds from the main analyte and late-eluting non-polar compounds within a single run.

-

-

UV Detection: The aniline chromophore in the molecule provides strong ultraviolet (UV) absorbance.[1] Based on the UV spectrum of aniline, which shows maxima around 230 nm and 280 nm, a detection wavelength of 254 nm was selected as a robust starting point that offers a good balance of sensitivity for the parent compound and potential aromatic impurities.[2][3]

Materials and Methods

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS): Empower™ 3, Chromeleon™, or equivalent.

-

Analytical Column: Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

This compound Reference Standard (CRS)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

| Parameter | Condition |

| Column | Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0 |

| B: Acetonitrile | |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Detailed Experimental Protocol

The overall workflow for the purity analysis is depicted below.

Figure 1: General workflow for the HPLC purity analysis of this compound.

Step-by-Step Protocol:

-

System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines and allow the system to equilibrate with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

-

System Suitability Test (SST): Before sample analysis, the system's performance must be verified.[4] Inject the Standard Solution (0.5 mg/mL) five times consecutively.

-

SST Acceptance Criteria: The system is deemed suitable for use if the following criteria are met for the five replicate injections.[5][6]

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

-

-

Analysis Sequence: Once the SST passes, proceed with the analysis. A typical injection sequence would be:

-

Blank (Diluent)

-

Standard Solution (for identification and reference)

-

Sample Solution (in duplicate)

-

-

Data Processing:

-

Integrate all peaks in the chromatograms, disregarding any peaks from the blank.

-

Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Method Validation (Self-Validating System)

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8][9]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[11][12] The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24h

-

Thermal Degradation: 105 °C for 48h

-

Photolytic Degradation: Exposed to UV light (254 nm) for 48h

In all cases, the method was able to resolve the main analyte peak from all degradation products, and peak purity analysis using a DAD confirmed no co-eluting peaks.[13]

Linearity

The linearity of the method was evaluated by analyzing solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (0.5 mg/mL). The peak area response was plotted against concentration, and a linear regression analysis was performed.

| Parameter | Result |

| Range | 0.0025 - 0.75 mg/mL |

| Correlation Coeff. (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy (% Recovery)

Accuracy was determined by analyzing a sample spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

| Spiked Level | Mean Recovery (%) | %RSD |

| 80% | 99.5% | 0.8% |

| 100% | 100.2% | 0.5% |

| 120% | 99.8% | 0.7% |

| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |

Precision

-

Repeatability (Intra-day Precision): Six separate preparations of the sample were analyzed on the same day. The %RSD of the purity results was ≤ 1.0%.

-

Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of results was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

-

LOD: Determined at an S/N ratio of 3:1 (Result: 0.0008 mg/mL).

-

LOQ: Determined at an S/N ratio of 10:1 (Result: 0.0025 mg/mL).

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of purity of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This protocol is suitable for routine quality control analysis and for stability monitoring of the compound in a drug development setting.

References

-

The UV–vis absorption spectrum of aniline under different EEF (0.000... ResearchGate. Available from: [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

-

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem. Available from: [Link]

-

Specificity (results of forced degradation studies). ResearchGate. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

-

Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. National Center for Biotechnology Information (NCBI). Available from: [Link]

-

System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

-

UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). Available from: [Link]

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

-

Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available from: [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]

-

ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. GMP Compliance. Available from: [Link]

-

UV-Vis spectra of aniline in different mole fractions of acetonitrile... ResearchGate. Available from: [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food & Drug Administration (FDA). Available from: [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Online. Available from: [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta. Available from: [Link]

-

N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 3. Absorption [Aniline] | AAT Bioquest [aatbio.com]

- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 5. assayprism.com [assayprism.com]

- 6. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. researchgate.net [researchgate.net]

scale-up synthesis of 5-Fluoro-2-piperidin-1-ylaniline hydrochloride

An Application Note for the Scale-Up Synthesis of 5-Fluoro-2-piperidin-1-ylaniline Hydrochloride

Abstract

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development. The described methodology is rooted in a robust and economically viable two-step synthetic sequence involving a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation, culminating in the isolation of the target compound as a stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, critical safety considerations for large-scale production, and detailed analytical protocols for quality assurance, tailored for researchers and process chemists in the drug development sector.

Introduction and Strategic Rationale

5-Fluoro-2-piperidin-1-ylaniline is a valuable substituted aniline scaffold prevalent in the structure of various biologically active molecules. Its synthesis on a large scale requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. Two primary retrosynthetic pathways are commonly considered: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) route.

-

Buchwald-Hartwig Amination: This approach involves coupling a haloaniline derivative (e.g., 2-bromo-5-fluoroaniline) with piperidine. While offering excellent selectivity, the high cost of palladium catalysts and specialized ligands, coupled with the stringent requirement to remove residual palladium from the final product, often renders this route less favorable for large-scale industrial production.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): This classic route utilizes a highly electron-deficient aryl fluoride, such as 2,4-difluoronitrobenzene, as the starting material. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack by piperidine. A subsequent reduction of the nitro group yields the desired aniline. This pathway is often preferred for scale-up due to the lower cost of starting materials and the absence of expensive, toxic heavy metal catalysts.

This application note details the SNAr approach, focusing on process optimization and control to ensure high regioselectivity and yield.

Overall Synthetic Workflow

The synthesis is executed in three primary stages: SNAr amination, nitro group reduction, and salt formation for purification and stabilization.

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine (Intermediate I)

Principle: This stage employs a regioselective SNAr reaction. The nitro group at C1 activates both the C2 and C4 positions for nucleophilic attack. The C2 position is kinetically favored for substitution by piperidine due to the stronger inductive and resonance activation from the adjacent nitro group. Running the reaction under controlled conditions minimizes the formation of the C4-substituted isomer.

Table 1: Reagent Quantities for Stage 1

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | 159.09 | 1.0 | 159.1 g |

| Piperidine | 85.15 | 1.1 | 93.7 g (108.7 mL) |

| Dimethyl Sulfoxide (DMSO) | - | - | 800 mL |

Protocol:

-

Reactor Setup: Equip a clean, dry, appropriately sized reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the reactor with 2,4-difluoronitrobenzene (1.0 eq) and dimethyl sulfoxide (DMSO). Begin agitation.

-

Piperidine Addition: Under a nitrogen atmosphere, add piperidine (1.1 eq) dropwise to the solution over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a cooling bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-85°C.

-

Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of 2,4-difluoronitrobenzene is complete (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 4 L of cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

-

Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.

-